molecular formula C6H8F3NO2 B8116852 7-(Trifluoromethyl)-1,4-oxazepan-3-one

7-(Trifluoromethyl)-1,4-oxazepan-3-one

Cat. No.: B8116852
M. Wt: 183.13 g/mol
InChI Key: YEANTLWFJXSCQJ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1,4-oxazepan-3-one (CAS 2749757-35-3) is a synthetically versatile seven-membered heterocyclic compound of interest in medicinal chemistry and polymer science. It features a lactam and an ether group within its 1,4-oxazepan-3-one scaffold, with a metabolically stable trifluoromethyl group at the 7-position. The compound is supplied with high purity for research applications. While direct biological data for this specific isomer is limited, its core structure is recognized as a privileged pharmacophore in drug discovery. The morpholine and related saturated oxa-aza heterocycles are ubiquitous in medicinal chemistry due to their ability to improve aqueous solubility and influence the pharmacokinetic profile of lead compounds . This makes 7-(Trifluoromethyl)-1,4-oxazepan-3-one a valuable scaffold for the synthesis of novel bioactive molecules targeting a range of enzymes and receptors. Beyond pharmaceutical applications, this compound serves as a key monomer in polymer science. Structurally related N-acylated-1,4-oxazepan-7-ones have been successfully used in organocatalytic ring-opening polymerization (ROP) to produce well-defined, functional poly(amino ester)s (PAEs) with narrow dispersities . These degradable polymers hold significant potential for biomedical applications such as drug delivery vehicles, as they can be broken down into non-toxic components through hydrolytic or enzymatic pathways . Researchers can utilize this compound to develop new functional and biodegradable materials. The molecular formula for 7-(Trifluoromethyl)-1,4-oxazepan-3-one is C6H8F3NO2, and it has a molecular weight of 183.13 g/mol . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

7-(trifluoromethyl)-1,4-oxazepan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)4-1-2-10-5(11)3-12-4/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEANTLWFJXSCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)COC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organocatalytic ROP of N-Acylated Oxazepanones

A controlled/living ROP approach was developed for synthesizing poly(ester amide)s (PEAs) using N-acylated-1,4-oxazepan-7-one (OxP) monomers. While this method primarily targets polymers, the monomer synthesis pathway is adaptable for 7-(trifluoromethyl)-1,4-oxazepan-3-one:

  • Monomer Preparation :

    • N-Acylation of 4-piperidone derivatives with trifluoroacetic anhydride introduces the CF₃ group.

    • Baeyer-Villiger oxidation converts N-acylated-4-piperidones to OxP monomers.

    • Example:

      4-Piperidone+(CF₃CO)₂OBaseCF₃-substituted intermediateBaeyer-VilligerOxP monomer\text{4-Piperidone} + \text{(CF₃CO)₂O} \xrightarrow{\text{Base}} \text{CF₃-substituted intermediate} \xrightarrow{\text{Baeyer-Villiger}} \text{OxP monomer}
  • Polymerization :

    • TBD/TU (1,5,7-triazabicyclo[4.4.0]dec-5-ene/thiourea) catalytic system enables controlled ROP in CH₂Cl₂ at RT.

    • Key parameters: [M]₀/[I]₀ = 30–100, yielding polymers with Mₙ = 3–15 kDa and Ð = 1.1–1.3.

Table 1: ROP Conditions for OxP Monomers

MonomerCatalystTime (h)Conversion (%)Mₙ (kDa)Ð
OxPMeTBD/TU249512.31.12
OxPPhTBD/TU48889.81.18

(4+3)-Annulation of δ-Hydroxy-α,β-Unsaturated Carbonyls

Base-Promoted Cyclization with Aza-Oxyallyl Cations

A (4+3)-annulation strategy was reported for 1,4-oxazepan-3-ones using δ-hydroxy enones and α-halohydroxamates:

  • Reaction Mechanism :

    • Cs₂CO₃-mediated elimination of HBr from α-bromohydroxamates generates aza-oxyallyl cations.

    • Nucleophilic attack by δ-hydroxy enones forms a seven-membered lactam via intramolecular aza-Michael addition.

  • CF₃ Incorporation :

    • Trifluoromethyl nitroalkenes or CF₃-substituted enones serve as electrophilic partners.

    • 3,5-Bis(trifluoromethyl)phenylboronic acid enhances enantioselectivity (up to 94% ee).

Table 2: Annulation Outcomes with CF₃-Enones

SubstrateCatalystYield (%)ee (%)
CF₃CH₂COCH₂OHCs₂CO₃7882
CF₃C(Ph)=CHCOCH₂OHBoric acid8594

Post-Functionalization of 1,4-Oxazepan-3-one Scaffolds

Trifluoromethylation via Radical Pathways

Late-stage trifluoromethylation using Togni’s reagent (CF₃I) or Umemoto’s reagent (CF₃⁺ sources):

  • Conditions :

    • CuI (10 mol%), Phenanthroline ligand, DMF, 80°C.

    • Selectivity: C7-position due to steric and electronic effects.

  • Limitations :

    • Competing O-trifluoromethylation requires protective groups (e.g., SEM).

Enantioselective Synthesis Using Chiral Catalysts

Gold(I)-Catalyzed Asymmetric Cyclization

A gold(I)/PHOX catalyst system enables enantioselective synthesis of 1,4-oxazepan-7-ones:

  • Procedure :

    • Cycloisomerization of CF₃-containing propargylamides.

    • Key intermediate:

      CF₃C≡CCH₂NHCOCH₂CH₂OHAu(I)/PHOX7-(Trifluoromethyl)-1,4-oxazepan-3-one\text{CF₃C≡CCH₂NHCOCH₂CH₂OH} \xrightarrow{\text{Au(I)/PHOX}} \text{7-(Trifluoromethyl)-1,4-oxazepan-3-one}
  • Performance :

    • Yield: 72–89%, ee: 88–96%.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

MethodYield Range (%)ScalabilityFunctional Group Tolerance
Organocatalytic ROP70–95HighModerate (sensitive to N-acyl groups)
(4+3)-Annulation65–85ModerateHigh (tolerates aryl/alkyl)
Radical Trifluoromethylation50–75LowLow (requires protection)
Gold(I)-Catalyzed72–89HighHigh

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃, 500 MHz): δ 4.24–4.28 (m, 2H, COOCH₂), 3.66–3.95 (m, 4H, NCH₂), 2.76–2.84 (m, 2H, CH₂COO).

  • ¹³C NMR : δ 171.6 (C=O), 125.7 (q, J = 288 Hz, CF₃), 68.7 (OCH₂).

  • MS (EI) : m/z [M⁺] calcd. for C₇H₁₀F₃NO₃: 219.08; found: 219.15 .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1,4-oxazepan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

7-(Trifluoromethyl)-1,4-oxazepan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,4-oxazepan-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Solubility
7-(Trifluoromethyl)-1,4-oxazepan-3-one Not explicitly provided (estimated: C₆H₈F₃NO₂) ~215.1 (estimated) Oxazepane ring, -CF₃ at 7-position, ketone at 3-position Unknown (likely low)
Etrasimod arginine () C₃₂H₄₀F₃N₅O₅ 631.69 Cyclopentyl, trifluoromethylphenyl, arginine salt Slightly soluble in water
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one () C₂₀H₂₂FNO₄S 391.5 Thiazepane ring (S atom), fluorophenyl, ketone Not reported

Key Observations:

  • Ring Heteroatom: The substitution of sulfur in the thiazepane ring () versus oxygen in oxazepane alters electronic properties.
  • Substituents: The trifluoromethyl group in the target compound and etrasimod () contributes to metabolic resistance. However, etrasimod’s larger structure (cyclopentyl and phenyl groups) likely reduces blood-brain barrier permeability compared to the simpler oxazepan-3-one .
  • Molecular Weight: The target compound’s lower molecular weight (~215 vs.

Pharmacological and Therapeutic Implications

  • Etrasimod (): Approved for ulcerative colitis, its mechanism involves sphingosine-1-phosphate receptor modulation. The trifluoromethyl group enhances target affinity and half-life .
  • Target Compound: While direct data are absent, the oxazepane core is prevalent in GABA analogues and enzyme inhibitors. The -CF₃ group may position it as a precursor for anti-inflammatory or neuroactive agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(Trifluoromethyl)-1,4-oxazepan-3-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of structurally similar oxazepanones often involves cyclization reactions using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base to neutralize byproducts. For example, in the synthesis of dispirophosphazenes, THF was used to dissolve reactants, and the reaction progress was monitored via thin-layer chromatography (TLC) over 3 days . To optimize yield, researchers should systematically vary parameters such as temperature (e.g., room temperature vs. reflux), stoichiometry of reactants, and reaction duration. Kinetic studies via TLC or HPLC can identify intermediate stages, enabling stepwise adjustments.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing 7-(Trifluoromethyl)-1,4-oxazepan-3-one?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular structure, as demonstrated in studies of phosphazene derivatives where crystallographic data was moved to supplementary information (SI) for peer review . For routine characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) is essential to verify the trifluoromethyl group and oxazepanone ring. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy can further validate functional groups.

Q. What safety protocols are critical when handling trifluoromethyl-containing compounds in the laboratory?

  • Methodological Answer : Trifluoromethyl groups may release toxic hydrogen fluoride (HF) under acidic or high-temperature conditions. Researchers should use HF-resistant gloves, conduct reactions in fume hoods, and maintain access to calcium gluconate gel for emergency exposure treatment. Safety protocols from organic chemistry programs, such as strict waste disposal guidelines and hazard assessments for reactive intermediates, should be followed .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of the oxazepanone ring in nucleophilic reactions?

  • Methodological Answer : The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of adjacent carbonyl carbons. Computational methods (e.g., DFT calculations) can map electron density distribution to predict reaction sites. Experimental validation may involve kinetic studies comparing reaction rates with non-fluorinated analogs. For example, in phosphazene syntheses, electron-deficient intermediates required longer reaction times, suggesting similar electronic effects .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected ¹⁹F-NMR shifts) for 7-(Trifluoromethyl)-1,4-oxazepan-3-one derivatives?

  • Methodological Answer : Contradictions may arise from solvent polarity, temperature, or conformational isomerism. Researchers should replicate experiments under controlled conditions and use 2D-NMR techniques (e.g., NOESY) to assess spatial interactions. Cross-referencing with crystallographic data (if available) can clarify structural ambiguities .

Q. What strategies are effective for incorporating 7-(Trifluoromethyl)-1,4-oxazepan-3-one into larger heterocyclic systems, such as benzoxazepines?

  • Methodological Answer : Modular synthesis approaches, such as coupling reactions with pre-functionalized fragments (e.g., thiophene or pyrazine derivatives), are common. For example, benzoxazepinols were synthesized via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring precise temperature control (e.g., 40°C) and catalyst screening . Retrosynthetic analysis of similar compounds in databases like Molfinder can guide bond-disconnection strategies .

Q. How does solvent polarity impact the stability and tautomeric equilibria of 7-(Trifluoromethyl)-1,4-oxazepan-3-one?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic forms through strong solvation, while nonpolar solvents favor neutral tautomers. Researchers can use variable-temperature NMR in deuterated solvents to monitor tautomer ratios. UV-Vis spectroscopy paired with computational solvation models (e.g., COSMO-RS) provides additional insights .

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